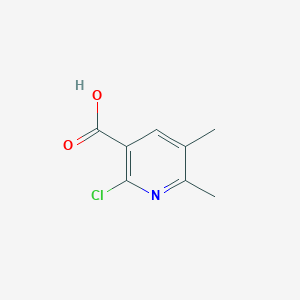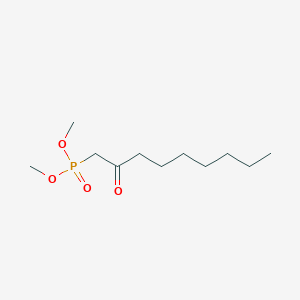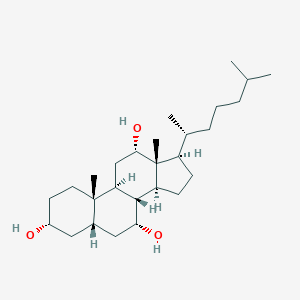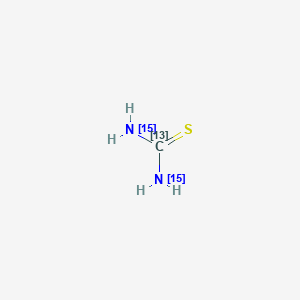
4-(1-Ethyl-1,4-dimethylpentyl)phenol
Übersicht
Beschreibung
“4-(1-Ethyl-1,4-dimethylpentyl)phenol” is a chemical compound with the molecular formula C15H24O . It is one of the isomers of nonylphenol .
Synthesis Analysis
The synthesis of “4-(1-Ethyl-1,4-dimethylpentyl)phenol” and other nonylphenol isomers has been reported in the literature . The isomers were synthesized by two different synthetic methods starting from 4-benzyloxyacetophenone or phenol .Molecular Structure Analysis
The molecular structure of “4-(1-Ethyl-1,4-dimethylpentyl)phenol” consists of a phenol ring which is substituted by an alkyl chain. The alkyl chain is branched and contains a quaternary α-carbon .Chemical Reactions Analysis
The degradation of “4-(1-Ethyl-1,4-dimethylpentyl)phenol” by microorganisms has been studied . Sphingomonas xenophaga Bayram, a bacterium isolated from the activated sludge of a municipal wastewater treatment plant, was found to utilize this compound as a sole carbon and energy source .Wissenschaftliche Forschungsanwendungen
Chemical Analysis
This compound can be used as a reference standard in chemical analysis . Its molecular weight is 220.3505, and its IUPAC Standard InChIKey is BGLUSMSXKMBLFS-UHFFFAOYSA-N .
Microbial Degradation
“4-(1-Ethyl-1,4-dimethylpentyl)phenol” is a type of alkylphenol. Alkylphenols, including this compound, can be degraded by certain microorganisms . This microbial degradation process is crucial for the removal of these compounds from the environment, as they can be harmful.
Environmental Biotechnology
The microbial degradation of alkylphenols has potential applications in environmental biotechnology . For example, bacteria and fungi that can degrade these compounds could be used to clean up contaminated sites.
Industrial Applications
Alkylphenols and their derivatives are used as intermediates or additives in a wide range of industrial products and processes . They can be used as emulsifiers, detergents, and dispersing agents.
Research on Endocrine Disrupting Effects
Alkylphenols, including “4-(1-Ethyl-1,4-dimethylpentyl)phenol”, are known to have endocrine-disrupting effects . Therefore, they are often used in research to study these effects and develop ways to mitigate them.
Antifungal Activity
While there’s no direct evidence for “4-(1-Ethyl-1,4-dimethylpentyl)phenol”, some phenolic compounds have been found to exhibit antifungal activity . Further research could explore whether this specific compound also has this property.
Zukünftige Richtungen
The future directions for research on “4-(1-Ethyl-1,4-dimethylpentyl)phenol” could include further studies on its synthesis, degradation, and potential biological activities. Additionally, more research is needed to understand its physical and chemical properties, as well as its safety and hazards .
Eigenschaften
IUPAC Name |
4-(3,6-dimethylheptan-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUSMSXKMBLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028876 | |
| Record name | 4-(3,6-Dimethyl-3-heptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
CAS RN |
142731-63-3 | |
| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142731-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142731633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,6-Dimethyl-3-heptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510794F9KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Technical nonylphenol, a mixture of isomers, is commonly used in the production of nonylphenol ethoxylates, important nonionic surfactants. This mixture contains various isomers, including 4-(1-ethyl-1,4-dimethylpentyl)phenol. This particular isomer is of interest due to its prevalence in the technical mixture and its potential for greater estrogenic activity compared to straight-chain isomers. [, ] Additionally, branched isomers, like 4-(1-ethyl-1,4-dimethylpentyl)phenol, tend to be more resistant to biodegradation in the environment, leading to concerns about their persistence and potential long-term effects. [] Understanding the unique properties and behavior of this specific isomer is crucial for assessing its environmental impact and potential risks.
A: Clavariopsis aquatica utilizes a combination of extracellular and intracellular mechanisms to transform this isomer. This aquatic hyphomycete produces laccase, an extracellular enzyme that contributes to the non-specific oxidation of technical nonylphenol, including 4-(1-ethyl-1,4-dimethylpentyl)phenol. [] Interestingly, this non-specific oxidation by laccase could potentially prevent the accumulation of certain highly estrogenic isomers. [] In addition to laccase, C. aquatica also employs intracellular enzymes to degrade 4-(1-ethyl-1,4-dimethylpentyl)phenol, although this process appears less selective than bacterial degradation. [] Mass spectral analysis of the resulting metabolites suggests that C. aquatica modifies the nonyl chain through hydroxylation, oxidation, and potential desaturation and methylation, while leaving the phenolic moiety intact. []
A: Research using rat and human liver microsomes has identified 4-(3′,6′-dimethyl-3′-heptyl) catechol (P363-NC) as the main metabolite of 4-(1-ethyl-1,4-dimethylpentyl)phenol. [] This suggests that hydroxylation at the ortho position of the phenolic ring is a key metabolic pathway for this compound. [] Furthermore, studies on the pond snail Lymnaea stagnalis L. also detected 4-(3′,6′-dimethyl-3′-heptyl) catechol in tissue extracts and feces, alongside the parent isomer. [] This finding, coupled with the detection of glucuronic acid conjugates, suggests that both phase I and phase II metabolic pathways are involved in the biotransformation of 4-(1-ethyl-1,4-dimethylpentyl)phenol. [] Understanding the metabolic fate of this compound in different organisms is crucial for evaluating its potential toxicity and environmental persistence.
A: Several methods have been employed to synthesize this isomer for research, primarily relying on Friedel-Crafts alkylation. One approach involves the reaction of anisole with 3-bromo-3,6-dimethylheptane in the presence of a catalyst like aluminum chloride (AlCl3), followed by cleavage of the resulting ether using boron tribromide (BBr3). [] This method has been used to produce ring-¹⁴C-labelled 4-(1-ethyl-1,4-dimethylpentyl)phenol for studies on aquatic toxicity and metabolism. [] Other approaches involve the direct alkylation of phenol with the appropriate tertiary nonylalcohol using catalysts like boron trifluoride (BF3). [] These synthetic strategies allow researchers to obtain purified 4-(1-ethyl-1,4-dimethylpentyl)phenol, enabling further investigations into its properties, behavior, and biological effects.
A: This compound raises concerns due to its persistence in the environment and potential for endocrine disruption. Its branched structure makes it more resistant to biodegradation than linear isomers, increasing its potential for accumulation in ecosystems. [] Additionally, 4-(1-ethyl-1,4-dimethylpentyl)phenol exhibits estrogenic activity, meaning it can mimic the hormone estrogen in living organisms. This can disrupt endocrine systems, potentially leading to adverse effects on reproduction, development, and overall health. [, ] Therefore, understanding the fate and effects of 4-(1-ethyl-1,4-dimethylpentyl)phenol in the environment is crucial for assessing its risks and developing mitigation strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















